molecular formula C22H36N2O8S B1240882 Qsymia CAS No. 960078-81-3

Qsymia

カタログ番号 B1240882
CAS番号: 960078-81-3
分子量: 488.6 g/mol
InChIキー: PWDLDBWXTVILPC-WGAVTJJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The fixed combination of phentermine and topiramate has been developed as a weight loss agent and was approved for use in the United States in 2012. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Topiramate by itself is used as an anticonvulsant and has been implicated in rare instances of acute liver injury.

科学的研究の応用

1. Treatment of Eating Disorders

Qsymia, combining phentermine and topiramate ER, has been investigated for its potential in treating eating disorders like binge eating disorder (BED) and bulimia nervosa (BN). A randomized double-blinded crossover trial aimed to explore its safety and efficacy in these conditions, highlighting its promise as an additional treatment option for BED and BN, where current therapies often leave many patients symptomatic despite treatment (Dalai, Adler, Najarian, & Safer, 2018).

2. Neuroinflammatory Response Modulation

Although not directly related to this compound, the study of QiShenYiQi (QSYQ), a Chinese medicine, offers insights into the neuroinflammatory responses in cerebral ischemia/reperfusion injury. QSYQ's action in reducing neuroinflammatory response might inform future research into similar mechanisms for drugs like this compound (Wang, Xiao, He, et al., 2020).

3. Carbonic Anhydrase Inhibitors in Epilepsy and Obesity Treatment

Research on carbonic anhydrase inhibitors, including topiramate, a component of this compound, highlights their clinical use in managing epilepsy and obesity. The combination of phentermine and topiramate (Qnexa/Qsymia) is currently marketed for obesity management, reflecting the potential of carbonic anhydrase as a drug target against obesity (Berrino & Carta, 2019).

4. Myocardial Ischemia/Reperfusion Injury

Another study on QSYQ, albeit not directly on this compound, provided insights into myocardial ischemia/reperfusion injury. This research could inform future exploration of similar mechanisms in drugs like this compound, particularly regarding myocardial protection and energy metabolism (Chen, Wei, Wang, et al., 2015).

5. Obesity Pharmacotherapy

This compound has been mentioned in discussions around obesity pharmacotherapy. Its role as a combination therapy for weight loss is acknowledged, although it is noted that cardiovascular side effects are prevalent with its use (Kaur & Allahbadia, 2015).

特性

CAS番号

960078-81-3

分子式

C22H36N2O8S

分子量

488.6 g/mol

IUPAC名

2-methyl-1-phenylpropan-2-amine;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

InChI

InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9+,12+;/m1./s1

InChIキー

PWDLDBWXTVILPC-WGAVTJJLSA-N

異性体SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N

SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N

正規SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N

同義語

Qsymia

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Qsymia
Reactant of Route 2
Qsymia
Reactant of Route 3
Qsymia
Reactant of Route 4
Reactant of Route 4
Qsymia
Reactant of Route 5
Qsymia
Reactant of Route 6
Qsymia

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。